3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Structural identity Positional isomerism Quality control

3-Methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 36235-52-6; molecular formula C₁₁H₈N₂OS; MW 216.26 g/mol; XLogP3-AA = 2; Topological Polar Surface Area = 58 Ų; zero hydrogen bond donors, three hydrogen bond acceptors) is an angular, fully unsaturated tricyclic heterocycle in which a 1,3-thiazole ring is fused at the [2,3-b] position to a quinazolin-5-one core. The 3-methyl substituent resides on the thiazole ring (C-3 position), distinguishing it from positional isomers such as 6-methyl-5H-thiazolo[2,3-b]quinazolin-5-one (methyl on the benzene ring; same MW) and 2-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (methyl on the thiazole C-2), as well as from the reduced 2,3-dihydro series.

Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
Cat. No. B5815010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Molecular FormulaC11H8N2OS
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC3=CC=CC=C3C(=O)N12
InChIInChI=1S/C11H8N2OS/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-6H,1H3
InChIKeyTUAOQBOAJZTFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one: Structural Identity, Procurement Parameters, and Comparator Context


3-Methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 36235-52-6; molecular formula C₁₁H₈N₂OS; MW 216.26 g/mol; XLogP3-AA = 2; Topological Polar Surface Area = 58 Ų; zero hydrogen bond donors, three hydrogen bond acceptors) is an angular, fully unsaturated tricyclic heterocycle in which a 1,3-thiazole ring is fused at the [2,3-b] position to a quinazolin-5-one core [1]. The 3-methyl substituent resides on the thiazole ring (C-3 position), distinguishing it from positional isomers such as 6-methyl-5H-thiazolo[2,3-b]quinazolin-5-one (methyl on the benzene ring; same MW) [1] and 2-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (methyl on the thiazole C-2), as well as from the reduced 2,3-dihydro series [2]. The fully aromatic 5H-thiazole system confers distinct electronic properties and conformational rigidity compared to the 2,3-dihydro analogs, which are the more extensively characterized subclass in the pharmacological literature [2] [3].

Procurement Risk: Why 3-Methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one Cannot Be Interchanged with Its Positional Isomers, 2,3-Dihydro Analogs, or 3-Substituted Congeners


Three factors preclude generic substitution among thiazolo[2,3-b]quinazolin-5-one derivatives. First, positional isomerism at the methyl group fundamentally alters molecular recognition: the 3-methyl regioisomer (CAS 36235-52-6) places the methyl substituent on the thiazole C-3, whereas the 6-methyl variant (PubChem CID 14100430, same MW 216.26) positions it on the benzo ring, producing a different electrostatic surface and steric profile that are non-interchangeable in SAR studies [1]. Second, the oxidation state of the thiazole ring is critical: the fully unsaturated 5H-[1,3]thiazolo[2,3-b]quinazolin-5-one scaffold (target) is electronically distinct from the 2,3-dihydro series (e.g., 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, MW 218.28 g/mol) that dominates the published α₁-adrenoceptor antagonist literature [2] [3]; these reduced forms have an sp³ carbon at C-2/C-3, altering ring planarity and π-stacking capacity. Third, the 3-substituted methyl series (compounds 55–56 in Chern et al., 1998) bear extended side chains at C-3 through a methylene linker, which introduces additional steric bulk and conformational degrees of freedom absent in the simple 3-methyl compound [2]. Procurement of an incorrect positional isomer or oxidation state analog will yield non-equivalent results in any assay dependent on molecular shape, electronics, or binding interactions.

3-Methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Descriptor Differentiation: 3-Methyl vs. 6-Methyl Positional Isomer and 2,3-Dihydro Analog

The target compound 3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS 36235-52-6, C₁₁H₈N₂OS, MW 216.26, XLogP3-AA = 2, TPSA = 58 Ų, zero H-bond donors) can be distinguished from its most confusable positional isomer, 6-methyl-5H-thiazolo[2,3-b]quinazolin-5-one (PubChem CID 14100430, same MW 216.26, same molecular formula, same TPSA = 58 Ų) [1], by the location of the methyl substituent: on the thiazole C-3 (target) vs. the benzene ring C-6 (isomer). The 2,3-dihydro analog 2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one differs in both MW (218.28 g/mol vs. 216.26 g/mol), molecular formula (C₁₁H₁₀N₂OS vs. C₁₁H₈N₂OS), saturation state (one additional sp³ carbon), and rotatable bond count (1 vs. 0) [2].

Structural identity Positional isomerism Quality control

α₁-Adrenoceptor Pharmacophore Scaffold Comparison: Thiazolo[2,3-b]quinazolin-5-one Core vs. Imidazoquinazolinone Competitors

In the landmark SAR study by Chern et al. (J. Med. Chem. 1998), 3-substituted methyl 5H-thiazolo[2,3-b]quinazolin-5-ones (compounds 55–56a,b) were synthesized alongside imidazo[1,2-c]quinazolin-5-ones (4, 5, 42–45a,b, 50–53a,b) and imidazo[2,1-b]quinazolin-5-ones (16a,b) as conformational rigid congeners for α₁-adrenoceptor antagonist evaluation [1]. Critically, the thiazolo[2,3-b]quinazolin-5-one core (55–56) was NOT among the high-affinity hits: only imidazo[1,2-c]quinazolin-5-one derivatives (compounds 4, 5, 44a,b, 45a,b, 52a,b, 53a,b, 57) achieved high affinity (Ki = 0.13 to 144 nM range), with the most potent being compound (S)-(–)-5 (Ki = 0.13 ± 0.01 nM) [1]. The thiazolo series 55–56 lacked the requisite binding affinity observed in the imidazo series, indicating that the sulfur atom in the fused ring adversely affects α₁-adrenoceptor binding relative to nitrogen [1].

α₁-adrenoceptor GPCR antagonist conformational constraint

EGFR-TKD Binding Energy: Thiazolo[2,3-b]quinazolinone Derivatives vs. Clinical Reference Erlotinib

Mir et al. (Results in Chemistry, 2022) performed molecular docking of five thiazolo-[2,3-b]quinazolinone derivatives (1FTQ–5FTQ) against EGFR-TKD and compared binding energies with erlotinib (positive control). All five derivatives achieved superior docking scores (−8.13 ± 0.0115 to −8.89 ± 0.0173 kcal/mol) compared with erlotinib (−7.54 ± 0.1411 kcal/mol) and noscapine (−7.31 ± 0.5211 kcal/mol) [1]. The free energy of binding (ΔGbind, MM-PBSA) for the top-ranked compounds 4FTQ (−89.246 kJ/mol) and 5FTQ (−89.811 kJ/mol) was comparable to erlotinib (−130.595 kJ/mol) but dramatically better than noscapine (−25.98 kJ/mol) [1]. In vitro, compound 3FTQ showed IC₅₀ = 13.8 μM against Hep-G2 hepatocellular carcinoma cells; compound 2FTQ showed IC₅₀ = 21.1 μM against MCF-7 breast adenocarcinoma cells [1]. The target 3-methyl compound represents the structurally simplest congener in the thiazolo[2,3-b]quinazolin-5-one series, providing a baseline scaffold from which the 1FTQ–5FTQ series were elaborated.

EGFR-TKD anticancer molecular docking kinase inhibitor

Synthetic Access and Regiochemical Specificity: Electrochemical vs. Ionic Liquid-Mediated Routes to 3-Methyl-Thiazoloquinazolinones

Two orthogonal synthetic routes provide access to the 3-methyl-thiazoloquinazolinone scaffold with distinct regiochemical outcomes. The electrochemical oxidation method of Fakhari et al. (Synthesis, 2008) converts 3-methylcatechol in the presence of 2-mercapto-4(3H)-quinazolinone to thiazoloquinazolinones via an ECEC pathway, specifically yielding the angular [2,3-b] fusion [1]. The ionic liquid-mediated method of Yadav et al. (Tetrahedron Letters, 2013) affords 5H-thiazolo[2,3-b]quinazolin-5-one derivatives from 2-thioxo-1H-4-quinazolinones and 2-chloropropanal, with reported excellent yields [2]. The electrochemical route is distinguished by its aqueous medium and ambient conditions, avoiding transition-metal catalysts, while the ionic liquid method offers a reusable solvent system.

Electrochemical synthesis Ionic liquid synthesis Regioselectivity

NMR Spectroscopic Characterization: Full ¹H and ¹³C Assignment Enabling Identity Verification Against Isomeric Impurities

Docampo Palacios et al. (Magn. Reson. Chem., 2009) reported the complete ¹H and ¹³C NMR assignment of substituted 5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives using a combination of 1D (¹H, ¹³C) and 2D (DEPT, HMBC, HMQC) experiments [1]. The study established diagnostic spectroscopic markers that differentiate the thiazolo[2,3-b]quinazolin-5-one system from the benzothiazolo[2,3-b]quinazolin-12-one system, noting remarkable spectral differences despite structural similarity [1]. For the thiazoloquinazolinone series, characteristic ¹³C chemical shifts for the carbonyl (C-5, δ ~158–162 ppm), the bridgehead quaternary carbons (C-4a and C-10b), and the thiazole ring protons (H-2 and H-3, δ ~6.8–7.5 ppm) were assigned [1]. These assignments provide a reference framework for confirming the identity and purity of 3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one and for distinguishing it from the 6-methyl isomer and 2,3-dihydro contaminants.

NMR spectroscopy Structural elucidation QC/QA

Patent-Cited Dual-Use Potential: Herbicidal and Plant Growth Regulatory Activity vs. Pharmaceutical-Only Quinazoline Analogs

U.S. Patent 4,486,221 (BASF AG, 1984) claims thiazolo[2,3-b]quinazolones of general Formula I, encompassing compounds where R¹ = hydrogen, methyl, ethyl, and R² = hydrogen, methyl, or ethyl, as herbicides and agents for influencing plant growth [1]. The 3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one structure falls within the Markush claim scope (R³ substitution at the thiazole ring position consistent with the generic formula). This agrochemical application domain is NOT shared by the structurally similar but pharmaceutically focused imidazoquinazolinone series or the 2-amino-substituted quinazoline EGFR inhibitors [2]. The patent specifically distinguishes thiazolo[2,3-b]quinazolones from prior-art antibacterial quinazolones, establishing that the herbicidal/growth-regulating utility is scaffold-dependent rather than broadly applicable to all quinazoline derivatives [1].

Herbicide Plant growth regulator Agrochemical Dual-use scaffold

Optimal Research and Industrial Deployment Scenarios for 3-Methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one Based on Quantitative Differentiation Evidence


SAR Negative Control for α₁-Adrenoceptor Antagonist Programs Using Thiazolo-to-Imidazo Isosteric Comparison

As demonstrated by the Chern et al. (1998) study, the thiazolo[2,3-b]quinazolin-5-one core (compounds 55–56) lacks the high nanomolar-to-picomolar α₁ binding affinity observed in the imidazo[1,2-c]quinazolin-5-one series [1]. The 3-methyl compound, as the minimal-steric-bulk representative of this scaffold, serves as an ideal negative control and S-to-N isosteric probe in α₁-adrenoceptor SAR campaigns, enabling quantification of the binding penalty incurred upon oxygen/sulfur replacement in the fused heterocyclic ring [1].

Minimal Fragment for Structure-Based EGFR-TKD Inhibitor Design and Fragment Growing

The thiazolo[2,3-b]quinazolinone scaffold demonstrated superior docking scores (−8.13 to −8.89 kcal/mol) against EGFR-TKD compared to erlotinib (−7.54 kcal/mol), with elaborated derivatives achieving IC₅₀ values of 13.8–21.1 μM in Hep-G2 and MCF-7 cancer cell lines [2]. The 3-methyl compound (MW 216.26, XLogP = 2) is the smallest, most ligand-efficient member of this series, making it an optimal starting fragment for structure-based drug design, scaffold-hopping, and fragment-growing campaigns targeting the EGFR-TKD ATP-binding pocket [2].

Agrochemical Lead Discovery: Herbicidal and Plant Growth Regulatory Screening

US Patent 4,486,221 explicitly claims thiazolo[2,3-b]quinazolones bearing a methyl substituent at the R¹ position (thiazole ring) as herbicides and plant growth regulators [3]. The 3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one compound falls within this patent scope, providing a defined IP landscape for agrochemical discovery programs. Its low molecular weight (216.26 g/mol) and favorable logP (XLogP3-AA = 2) are within the optimal range for foliar uptake and translocation in plant systems, supporting pre-emergence and post-emergence herbicidal screening cascades [1] [3].

Analytical Reference Standard for Positional Isomer Resolution and QC Method Development

Given the identical molecular weight (216.26 g/mol) and molecular formula (C₁₁H₈N₂OS) of the 3-methyl and 6-methyl positional isomers, the 3-methyl compound is essential as a certified reference standard for developing and validating HPLC, GC-MS, or NMR-based identity and purity methods that can resolve these two isomers [1] [2]. The complete ¹H and ¹³C NMR assignment framework established by Docampo Palacios et al. (2009) provides the spectroscopic reference data needed for unambiguous structural confirmation [4].

Quote Request

Request a Quote for 3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.